N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Olefin Polymerization Nickel Catalysis Polyethylene Elastomers

This specific α-diimine ligand, featuring 2,6-diisopropylphenyl groups, provides optimal steric bulk for Brookhart-type catalysts. It enables high-activity olefin polymerization (up to 4.52 × 10⁶ g PE·mol⁻¹·h⁻¹) at elevated temperatures and copolymerization with polar monomers without activity loss. Sourcing this ligand ensures catalyst stability, high molecular weight polymers, and reliable performance in demanding R&D and production environments.

Molecular Formula C26H36N2
Molecular Weight 376.6 g/mol
CAS No. 74663-75-5
Cat. No. B184402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2,6-diisopropylphenyl)ethanediimine
CAS74663-75-5
Molecular FormulaC26H36N2
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C
InChIInChI=1S/C26H36N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
InChIKeyJWVIIGXMTONOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine (CAS 74663-75-5): A Sterically Demanding α-Diimine Ligand for Advanced Homogeneous Catalysis


N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, also designated as (1E,2E)-1,2-bis(2,6-diisopropylphenylimino)ethane, is a bidentate α-diimine ligand belonging to the bis(imino)acenaphthene (BIAN) family [1]. With the molecular formula C26H36N2 and a molecular weight of 376.6 g/mol, it features two 2,6-diisopropylphenyl groups on the imine nitrogens, which confer substantial steric bulk and electronic influence [2]. This ligand is a cornerstone in the development of Brookhart-type late transition metal catalysts and is extensively utilized in olefin polymerization, copolymerization with polar monomers, and small-molecule transformations where precise control over the metal coordination sphere is paramount [3].

Why N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Cannot Be Substituted with Simpler Analogs in High-Performance Catalysis


The performance of α-diimine catalysts is exquisitely sensitive to the steric and electronic properties of the N-aryl substituents. The 2,6-diisopropylphenyl motif is uniquely positioned to provide an optimal balance of kinetic stabilization of the active metal center, suppression of chain-transfer events, and electronic modulation of the ligand's redox activity [1]. In contrast, smaller or less symmetric substituents, such as 2,6-dimethylphenyl or dimesityl, lead to either catalyst deactivation, lower activity, or significantly poorer tolerance of polar functional groups [2]. The substitution of this specific ligand with a generic analog, without quantitative consideration of these effects, will inevitably result in a substantial loss of catalytic performance, altered polymer microstructure, and reduced process robustness [3].

Quantitative Differentiation of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Against Key Comparators


Superior Catalytic Activity and Polymer Branching Control in Ethylene Polymerization vs. 2,6-Dimethylphenyl and Other Analogs

In a comparative study of axial-phenyl-constrained bis(imino)acenaphthene-nickel precatalysts for ethylene polymerization, the precatalyst bearing the 2,6-diisopropylphenyl N-aryl group (Ni2) demonstrated a catalytic activity of 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 even at 100 °C, a temperature at which many analogs deactivate [1]. This performance was superior to the benchmark Brookhart catalyst and other analogs with 2,6-dimethylphenyl or 2,4,6-trimethylphenyl substituents. The resultant polyethylene exhibited a high strain value of >1000% and stress of >10 MPa, indicative of a high-value elastomeric material with controlled branching [1].

Olefin Polymerization Nickel Catalysis Polyethylene Elastomers

Uncompromised Copolymerization Activity in Presence of Polar Comonomers vs. Dimesityl Analog

The N,N'-bis(2,6-diisopropylphenyl) derivative (complex 8) showed no decrease in polymerization rate when copolymerizing ethylene/propylene with the TMA-protected polar comonomer 5-hexen-1-ol [1]. In stark contrast, the analogous N,N-dimesityl derivative (complex 7) suffered an approximate fivefold decrease in copolymerization activity and a twofold decrease in terpolymerization activity under identical conditions [1].

Polar Monomer Copolymerization Nickel Catalysis Functional Polyolefins

Critical Steric Shielding for High Molecular Weight Polymer Formation vs. Less Bulky Analogs

Brookhart's foundational work established that the 2,6-diisopropylphenyl substituents are essential for shielding the nickel and palladium metal centers [1]. This steric bulk directly suppresses chain transfer and β-hydride elimination reactions, which are the primary termination pathways that would otherwise lead to low-molecular-weight oligomers. Without these specific bulky substituents, as with less hindered analogs, acceptable polymer molecular weights cannot be achieved for industrial applications [1].

Olefin Polymerization Nickel Catalysis Chain Transfer Suppression

Redox-Active Behavior Enables Unique Catalyst Activation Mechanism

The BIAN ligand framework with 2,6-diisopropylphenyl groups (dpp-BIAN) exhibits redox non-innocence during catalyst activation. Studies on the nickel-TMA/MAO system for ethylene polymerization confirmed that the ligand is reduced to a radical anionic state, leading to a neutral, catalytically active species rather than the conventional cationic active species formed with redox-innocent ligands [1]. This unique activation pathway and active species formation are a direct consequence of the ligand's specific electronic and steric structure.

Catalyst Activation Redox-Active Ligand Nickel Catalysis

Potent Antimicrobial Activity of Derived Imidazolium Salts vs. Other BIAN Derivatives

When derivatized into bis(imino)acenaphthene (BIAN) imidazolium salts, the compound bearing the N-(2,6-diisopropylphenyl) group exhibited potent antimicrobial efficacy, with Minimum Inhibitory Concentration (MIC) values reported as less than 0.6 μg/mL [1]. This level of activity was particularly high and comparable to the N-(mesityl)-substituted analog, indicating a structure-activity relationship that favors bulky, hydrophobic N-aryl groups for this specific biological application [1].

Antimicrobial Agents Imidazolium Salts Medicinal Chemistry

Ideal Application Scenarios for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine Based on Quantitative Performance Data


High-Temperature Industrial Ethylene Polymerization for Advanced Elastomers

This ligand is the preferred choice for developing nickel-based catalysts intended for ethylene polymerization processes operating at elevated temperatures (e.g., 100 °C) [1]. The resulting polyethylene elastomers exhibit high strain (>1000%) and stress (>10 MPa), making them suitable for high-performance applications in the automotive and specialty plastics sectors [1]. Procurement of this specific ligand is justified for R&D programs aiming to replicate or surpass the activity of 4.52 × 10^6 g PE·mol(Ni)^-1·h^-1 under demanding conditions.

Copolymerization of Olefins with Challenging Polar Monomers

For the synthesis of functionalized polyolefins via copolymerization of ethylene or propylene with polar comonomers like alcohols or carboxylic acids, the N,N'-bis(2,6-diisopropylphenyl) ligand is essential [2]. Unlike analogs that suffer severe activity loss, catalysts derived from this ligand maintain full polymerization activity in the presence of polar substrates [2]. This makes it a critical component for producing adhesives, compatibilizers, and coatings with enhanced surface properties.

Catalyst Development Requiring Precise Control Over Chain Transfer and Polymer Molecular Weight

When the primary research or production goal is the synthesis of high-molecular-weight polymers, the steric bulk of this ligand is a key enabling feature [3]. It effectively shields the active metal center from chain-transfer agents and suppresses β-hydride elimination [3]. This property is non-negotiable for applications where polymer chain length directly dictates material performance, such as in high-strength fibers, films, and molded plastics.

Synthesis of Antimicrobial Lead Compounds with a BIAN Scaffold

For medicinal chemistry groups investigating novel antimicrobial agents, the N-(2,6-diisopropylphenyl)-substituted BIAN framework represents a validated and potent starting point [4]. Its derivative imidazolium salts have demonstrated MIC values below 0.6 μg/mL [4]. Sourcing this specific ligand enables the exploration of a privileged chemical space with demonstrated biological activity, accelerating structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.